Isooxidane

Oxolanes are a class of heterocyclic compounds characterized by the presence of an oxygen atom in a five-membered ring structure, typically with one or more additional atoms such as nitrogen, sulfur, or carbon. This unique chemical framework confers a variety of properties that make oxolanes versatile materials across multiple industries.

In pharmaceuticals, certain oxolane derivatives exhibit potent therapeutic effects due to their ability to modulate receptor activity and inhibit enzymes. For example, oxolane-containing compounds are often used as inhibitors in various drug classes including antiviral agents, analgesics, and antidepressants. Additionally, these molecules can serve as valuable scaffolds for medicinal chemistry, allowing chemists to explore diverse structural modifications to optimize pharmacological properties.

In the polymer industry, oxolanes are utilized as precursors for polyoxoalkylene polymers, which find applications in coatings, adhesives, and elastomers due to their excellent chemical stability and compatibility with various substrates. Their versatile nature makes them indispensable in formulating products that require specific physical or thermal properties.

Overall, the structural diversity of oxolanes enables a wide range of applications across different sectors, highlighting their importance as key molecules in modern chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

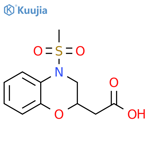

|

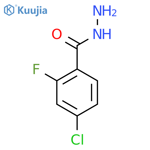

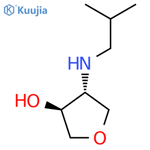

3-formamido-3-(oxolan-3-yl)propanoic acid | 1339603-48-3 | C8H13NO4 |

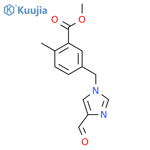

|

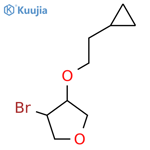

3-bromo-4-(2-cyclopropylethoxy)oxolane | 1691001-19-0 | C9H15BrO2 |

|

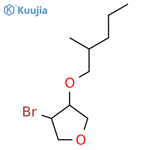

3-bromo-4-(2-methylpentyl)oxyoxolane | 1698445-92-9 | C10H19BrO2 |

|

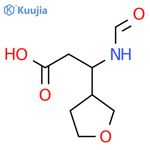

trans-4-(2-methylpropyl)aminooxolan-3-ol | 1932080-87-9 | C8H17NO2 |

|

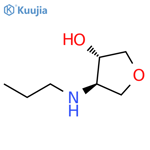

trans-4-(propylamino)oxolan-3-ol | 1932001-61-0 | C7H15NO2 |

|

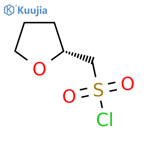

(2R)-oxolan-2-ylmethanesulfonyl chloride | 2137034-06-9 | C5H9ClO3S |

|

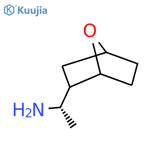

(1S)-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine | 1344972-94-6 | C8H15NO |

|

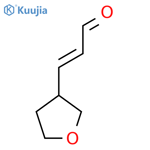

3-(Oxolan-3-yl)prop-2-enal | 1868081-04-2 | C7H10O2 |

|

2-(aminomethyl)oxolan-2-ylmethanol | 2281310-47-0 | C6H13NO2 |

|

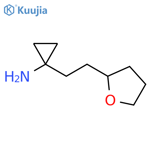

1-2-(oxolan-2-yl)ethylcyclopropan-1-amine | 1480562-32-0 | C9H17NO |

Verwandte Literatur

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

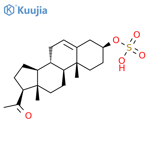

Pregnenolone monosulfate Cas No: 1247-64-9

Pregnenolone monosulfate Cas No: 1247-64-9 -

-

-